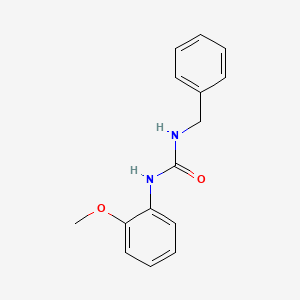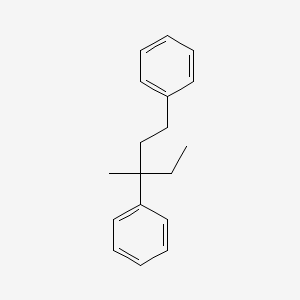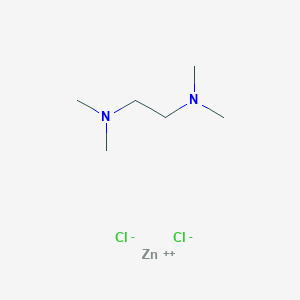
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organozinc compound with the molecular formula C6H16Cl2N2Zn. It is a coordination complex where zinc is bonded to two chlorine atoms and a bidentate ligand, N,N,N’,N’-tetramethylethylenediamine. This compound is known for its role as a catalyst in various organic reactions and its utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent. The reaction typically proceeds as follows:
ZnCl2+(CH3)2NCH2CH2N(CH3)2→[ZnCl2(CH3)2NCH2CH2N(CH3)2]
The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization from a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions. The final product is purified and packaged under inert conditions to maintain its stability .
化学反応の分析
Types of Reactions
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the N,N,N’,N’-tetramethylethylenediamine ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Catalytic Reactions: It acts as a catalyst in various organic transformations, including cross-coupling reactions and reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc include:
Organolithium Reagents: For substitution reactions.
Phosphine Ligands: For forming coordination complexes.
Hydrogen Gas: For catalytic reduction reactions.
The reactions are typically carried out under inert conditions to prevent oxidation and hydrolysis of the compound .
Major Products
The major products formed from reactions involving Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with an organolithium reagent, the product would be a new organozinc compound with the substituted ligand .
科学的研究の応用
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and reduction reactions.
Coordination Chemistry: It is used to study the formation and properties of coordination complexes.
Material Science: It is used in the synthesis of novel materials with unique properties.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc involves its ability to coordinate with other molecules and ions. The zinc center can form bonds with various ligands, facilitating the formation of new chemical bonds in catalytic reactions. The N,N,N’,N’-tetramethylethylenediamine ligand stabilizes the zinc center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium: Similar in structure but contains palladium instead of zinc.
Dichloro(N,N,N’,N’-tetramethylethylenediamine)nickel: Similar in structure but contains nickel instead of zinc.
Uniqueness
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is unique due to its specific coordination environment and reactivity. The zinc center provides distinct catalytic properties compared to palladium and nickel analogs. Its stability and ease of handling make it a valuable compound in synthetic chemistry .
特性
分子式 |
C6H16Cl2N2Zn |
|---|---|
分子量 |
252.5 g/mol |
IUPAC名 |
zinc;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChIキー |
WEHCCWCYFYMBQX-UHFFFAOYSA-L |
正規SMILES |
CN(C)CCN(C)C.[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


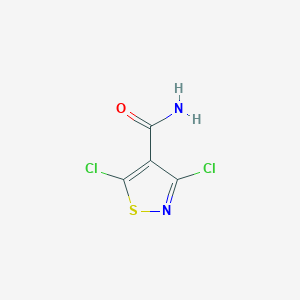
![3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide](/img/structure/B8771226.png)
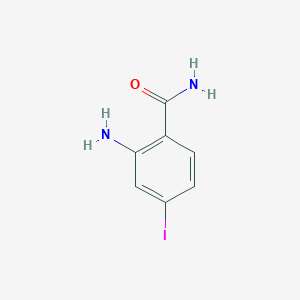
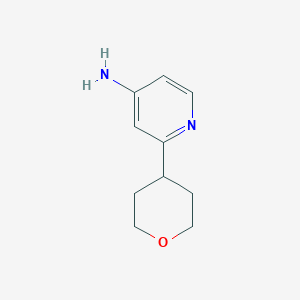
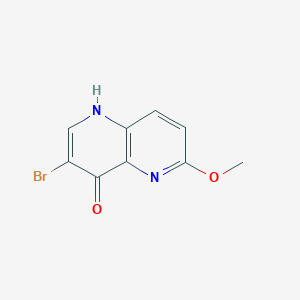
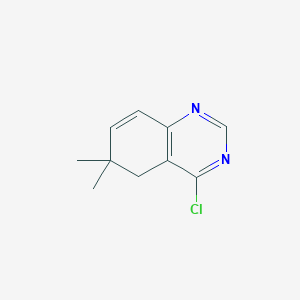
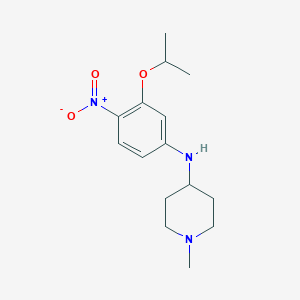
![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine](/img/structure/B8771331.png)
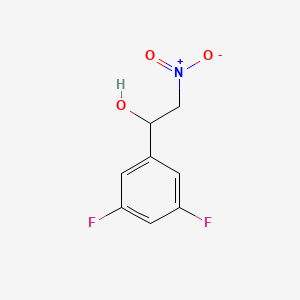
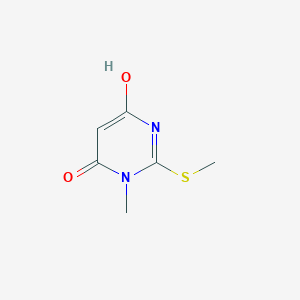
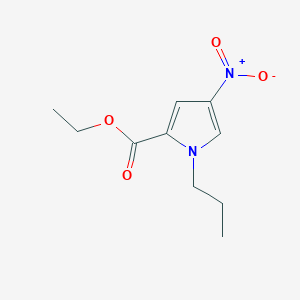
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B8771287.png)
